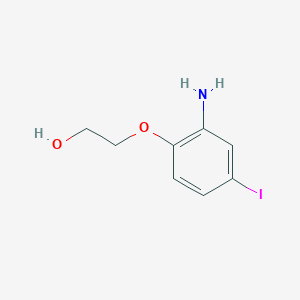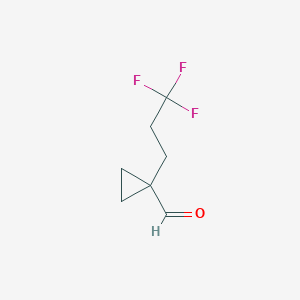
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₇H₉F₃O. It is characterized by the presence of a trifluoropropyl group attached to a cyclopropane ring, which is further connected to a carbaldehyde group.
Métodos De Preparación
The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3,3,3-trifluoropropyl bromide with cyclopropane-1-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Análisis De Reacciones Químicas
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. Major products formed from these reactions include trifluoropropyl alcohols, carboxylic acids, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which can lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism by which 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the trifluoropropyl group can influence the reactivity and stability of the compound, while the aldehyde group serves as a reactive site for further transformations. Molecular targets and pathways involved in its biological activity are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carbaldehyde: This compound has a trifluoromethyl group instead of a trifluoropropyl group, leading to differences in reactivity and applications.
Cyclopropane, (1,3-dibromopropyl)-: This compound contains bromine atoms instead of fluorine, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its trifluoropropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H9F3O |
|---|---|
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
1-(3,3,3-trifluoropropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)4-3-6(5-11)1-2-6/h5H,1-4H2 |
Clave InChI |
XHHOQPQRHBZONJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



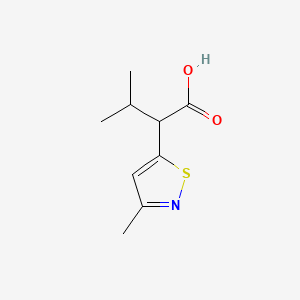
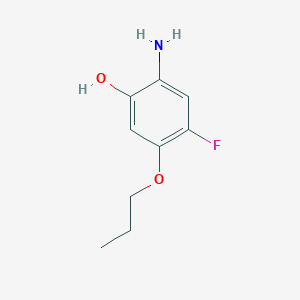
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
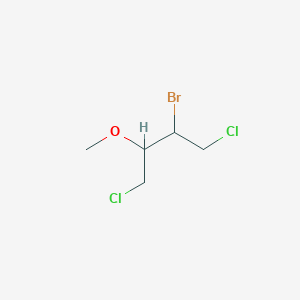
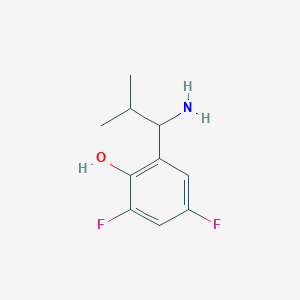
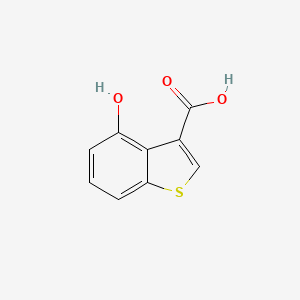
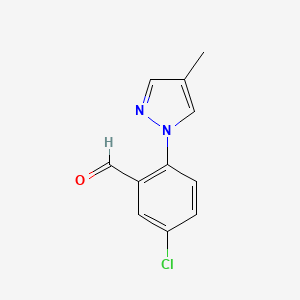
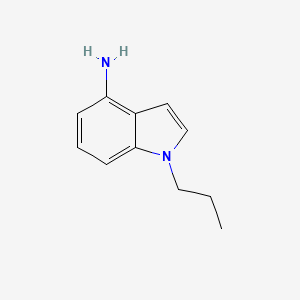

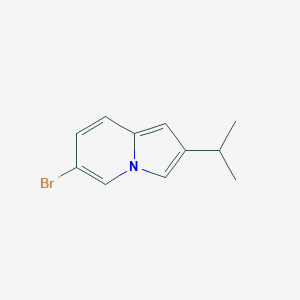
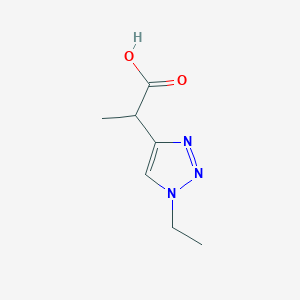
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
